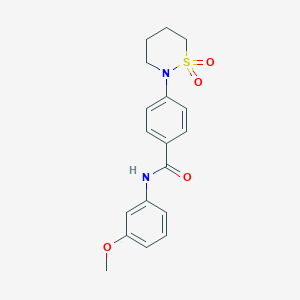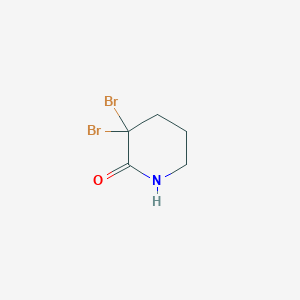
3,3-Dibromopiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromopiperidin-2-one is a chemical compound with the molecular formula C5H7Br2NO. It has a molecular weight of 256.92300 . It is commonly used in research and development .
Synthesis Analysis
The synthesis of 2-piperidinones, which includes 3,3-Dibromopiperidin-2-one, has been achieved through an organophotocatalysed [1+2+3] strategy . This method allows for the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of 3,3-Dibromopiperidin-2-one consists of a six-membered ring with two bromine atoms attached at the 3rd carbon atom and a carbonyl group attached at the 2nd carbon atom .Chemical Reactions Analysis
The chemical reactions involving 2-piperidinones, including 3,3-Dibromopiperidin-2-one, have been studied extensively . The organophotocatalysed [1+2+3] strategy developed allows for the synthesis of diverse substituted 2-piperidinones .Physical And Chemical Properties Analysis
3,3-Dibromopiperidin-2-one has a predicted density of 2.036±0.06 g/cm3, a predicted boiling point of 330.6±42.0 °C, and a melting point of 170-171 °C .Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure and pharmacophoric features make them suitable for combating various viral infections .
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them valuable in the fight against malaria . They have been used in the development of antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various types of bacteria and fungi .
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They have been utilized as antihypertensive agents due to their ability to lower blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease . They have shown promise in slowing the progression of this neurodegenerative disease .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They have shown effectiveness in treating various psychiatric disorders .
Safety and Hazards
The safety data sheet for 3-bromopiperidin-2-one, a related compound, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3,3-dibromopiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKWDHCNKKHPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibromopiperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

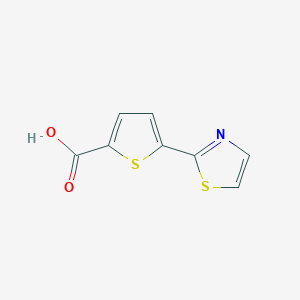
![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534258.png)

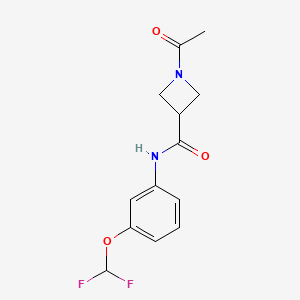
![2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2534263.png)
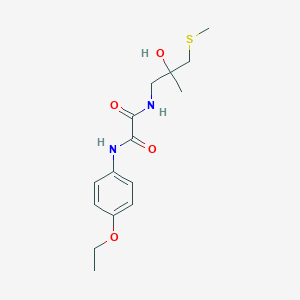
![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2534271.png)
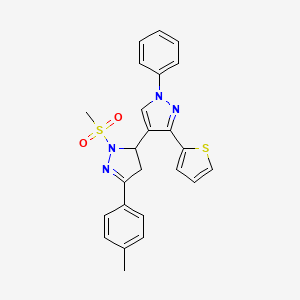
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534273.png)
